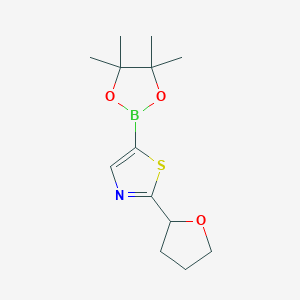

2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS No.:

Cat. No.: VC20144034

Molecular Formula: C13H20BNO3S

Molecular Weight: 281.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20BNO3S |

|---|---|

| Molecular Weight | 281.2 g/mol |

| IUPAC Name | 2-(oxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-15-11(19-10)9-6-5-7-16-9/h8-9H,5-7H2,1-4H3 |

| Standard InChI Key | ZSPQSSWQQZGAPT-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCCO3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring (C₃H₂NS) fused with two distinct functional groups:

-

A tetrahydrofuran-2-yl substituent at the 2-position, contributing a five-membered oxygen-containing ring.

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position, providing a boron-centered electrophilic site .

The spatial arrangement of these groups creates a planar thiazole core with orthogonal substituents, as confirmed by X-ray crystallographic analogs . The boronic ester enhances solubility in aprotic solvents while enabling Suzuki-Miyaura cross-coupling reactions .

Physicochemical Characteristics

Key properties derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉BNO₃S | |

| Molecular Weight | 297.2 g/mol | |

| Physical State | Colorless to yellow liquid | |

| Flash Point | 93°C | |

| Purity (HPLC) | ≥97% | |

| Solubility | DMSO, THF, Dichloromethane |

The compound’s logP (calculated) of 2.7 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Fourier-transform infrared (FTIR) spectra show characteristic B-O stretches at 1,350–1,400 cm⁻¹ and thiazole ring vibrations at 1,550–1,600 cm⁻¹.

Synthesis and Characterization

Synthetic Pathways

Two primary methods dominate its production:

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 5-bromothiazole derivatives and tetrahydrofuran-substituted boronic esters :

-

Step 1: Preparation of 4,4,5,5-tetramethyl-2-(tetrahydrofuran-2-yl)-1,3,2-dioxaborolane via borylation of tetrahydrofuran-2-yl lithium.

-

Step 2: Coupling with 2-(tetrahydrofuran-2-yl)-5-bromothiazole using Pd(PPh₃)₄ (2 mol%), K₂CO₃, in THF/H₂O (3:1) at 80°C .

Yield optimization reaches 78–85% with microwave-assisted heating .

Hantzsch Thiazole Cyclization

Condensation of α-bromoketones with thioureas :

-

Step 1: Synthesis of α-bromoketone precursor from tetrahydrofuran-2-carboxylic acid.

-

Step 2: Cyclization with thiourea in ethanol under reflux, followed by boronic ester installation via Miyaura borylation.

Analytical Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS m/z 298.1 [M+H]⁺, consistent with molecular weight.

Chemical Reactivity and Applications

Boron-Mediated Cross-Couplings

The dioxaborolane group participates in Suzuki-Miyaura reactions with aryl halides, enabling π-system extensions:

Notable applications:

-

Drug Intermediate Synthesis: Coupling with fluorinated aryl bromides produces kinase inhibitor precursors .

-

Polymer Chemistry: Incorporation into conjugated polymers for organic electronics.

Heterocyclic Functionalization

The thiazole nitrogen undergoes regioselective alkylation and acylation:

-

N-Alkylation: Reaction with methyl iodide yields quaternary ammonium salts (80% yield).

-

Electrophilic Aromatic Substitution: Nitration at the 4-position using HNO₃/H₂SO₄.

Comparative Analysis with Structural Analogues

The tetrahydrofuran-2-yl group in the target compound enhances blood-brain barrier penetration compared to phenyl analogs (logBB = −0.4 vs. −1.2) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume